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Compound of Interest

Compound Name: (7R)-Elisrasib

Cat. No.: B15610712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of (7R)-
Elisrasib (also known as D3S-001), a potent, selective, and orally bioavailable covalent

inhibitor of the KRAS G12C mutation. The information presented herein is intended to support

researchers, scientists, and drug development professionals in understanding the mechanism

of action, efficacy, and experimental basis of this next-generation targeted therapy.

Core Mechanism of Action
(7R)-Elisrasib is an inhibitor of the Kirsten rat sarcoma viral oncogene homolog (KRAS) with a

specific mutation at codon 12, where glycine is replaced by cysteine (G12C).[1][2] This

mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation

and tumor growth through downstream signaling pathways.[3][4][5] (7R)-Elisrasib selectively

and irreversibly binds to the GDP-bound, inactive state of the KRAS G12C protein.[1][6] This

covalent interaction locks the mutant KRAS in an inactive conformation, thereby inhibiting

KRAS G12C-mediated signaling and halting the proliferation and metastasis of susceptible

tumor cells.[1][2]

In Vitro Efficacy
(7R)-Elisrasib has demonstrated potent and selective antitumor activity in a panel of cancer

cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50)
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values for cell proliferation and inhibition of downstream signaling, as measured by phospho-

ERK1/2 (p-ERK1/2) levels, are summarized below.

Cell Line Cancer Type
Proliferation IC50
(nM)

p-ERK1/2 Inhibition
IC50 (nM)

NCI-H358
Non-Small Cell Lung

Cancer
0.6[7]

Single-digit

nanomolar[8]

MIA-PA-CA-2 Pancreatic Cancer 0.44[7]
Single-digit

nanomolar[8]

Note: "Single-digit nanomolar" indicates a high level of potency as reported in the cited

literature.[8]

In Vivo Antitumor Activity
Preclinical studies in animal models have shown robust in vivo efficacy of (7R)-Elisrasib. In

xenograft models using human cancer cell lines with the KRAS G12C mutation, oral

administration of (7R)-Elisrasib resulted in significant tumor growth inhibition and, in some

cases, tumor regression.

Animal Model Tumor Type Dosage Antitumor Effect

Xenograft KRAS G12C Mutant 10 mg/kg
Tumor regression[8]

[9]

Syngeneic (CT26) KRAS G12C Mutant 30 mg/kg
30% durable complete

remission[8][9]

Signaling Pathway and Experimental Workflow
Visualizations
To visually represent the mechanism and experimental evaluation of (7R)-Elisrasib, the

following diagrams have been generated using the DOT language.
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KRAS G12C Signaling and Elisrasib Inhibition.
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In Vitro Evaluation In Vivo Evaluation

1. Culture KRAS G12C
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Preclinical Evaluation Workflow for (7R)-Elisrasib.

Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the preclinical

antitumor activity of (7R)-Elisrasib. Researchers should optimize these protocols for their

specific cell lines and experimental conditions.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP

present, which signals the presence of metabolically active cells.

Cell Seeding:
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Harvest and count KRAS G12C mutant cancer cells.

Seed cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in

100 µL of culture medium.

Incubate the plate for 24 hours to allow for cell attachment.[10]

Compound Treatment:

Prepare serial dilutions of (7R)-Elisrasib in culture medium.

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of (7R)-Elisrasib or vehicle control (e.g., DMSO).

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]

Data Acquisition:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence of each well using a luminometer.[11]

Data Analysis:

Calculate the percentage of cell viability for each treatment group relative to the vehicle

control.

Plot the percentage of cell viability against the log concentration of (7R)-Elisrasib to

determine the IC50 value using a sigmoidal dose-response curve fitting model.[10]

Western Blot Analysis for p-ERK and Total ERK
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This technique is used to detect the levels of specific proteins in a sample, in this case, to

assess the inhibition of the MAPK signaling pathway.

Cell Lysis and Protein Extraction:

Culture and treat KRAS G12C mutant cells with (7R)-Elisrasib for the desired time.

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease

and phosphatase inhibitors.

Scrape the cells, transfer the lysate to a microcentrifuge tube, and agitate for 30 minutes

at 4°C.

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

[12]

Determine protein concentration using a BCA assay.

Sample Preparation and SDS-PAGE:

Normalize protein concentrations for all samples.

Add Laemmli sample buffer to a final concentration of 1x and heat at 95-100°C for 5

minutes.

Load 20-40 µg of total protein per lane into a polyacrylamide gel.

Perform electrophoresis to separate proteins by size.[12]

Protein Transfer and Immunoblotting:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK overnight

at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.[12]

Detection and Analysis:

Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.

Capture the signal using a digital imager or X-ray film.[12]

Quantify band intensities and normalize p-ERK levels to total ERK levels.

In Vivo Xenograft Model
This model is used to evaluate the efficacy of an antitumor compound in a living organism.

Cell Implantation:

Harvest KRAS G12C mutant cancer cells and resuspend them in a mixture of serum-free

medium and Matrigel.

Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunocompromised

mice (e.g., nude mice).[13]

Tumor Growth and Treatment Initiation:

Monitor tumor growth regularly using calipers.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.[14]

Drug Administration and Monitoring:

Administer (7R)-Elisrasib orally at the desired dosage and schedule (e.g., daily).

Administer vehicle control to the control group.

Monitor tumor volume and animal body weight regularly (e.g., twice weekly).[14]

Efficacy Evaluation:
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Continue treatment for a predetermined period or until tumors in the control group reach a

specific size.

Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor

volume between the treated and control groups.

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g.,

western blotting for p-ERK).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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